molecular formula C13H11IN4O2S B589814 3-Iodo-N-tosyl-4-aminobenzotriazole CAS No. 1329835-01-9

3-Iodo-N-tosyl-4-aminobenzotriazole

Katalognummer: B589814
CAS-Nummer: 1329835-01-9
Molekulargewicht: 414.221
InChI-Schlüssel: FOLDXKCJHZXJAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-N-tosyl-4-aminobenzotriazole is a complex organic compound that features a benzo[d][1,2,3]triazole ring substituted with an iodine atom and a sulfonamide group attached to a methylbenzene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-tosyl-4-aminobenzotriazole typically involves multiple steps, starting with the preparation of the benzo[d][1,2,3]triazole core This core can be synthesized through a cyclization reaction involving appropriate precursorsThe sulfonamide group is then introduced through a sulfonation reaction, often using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-Iodo-N-tosyl-4-aminobenzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., iodine, N-iodosuccinimide), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary but often involve solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the iodine atom can yield various substituted benzo[d][1,2,3]triazoles, while coupling reactions can produce more complex polycyclic compounds .

Wissenschaftliche Forschungsanwendungen

3-Iodo-N-tosyl-4-aminobenzotriazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties .

Wirkmechanismus

The mechanism of action of 3-Iodo-N-tosyl-4-aminobenzotriazole involves its interaction with specific molecular targets. The benzo[d][1,2,3]triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Iodo-N-tosyl-4-aminobenzotriazole is unique due to the combination of the benzo[d][1,2,3]triazole ring, iodine atom, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

1329835-01-9

Molekularformel

C13H11IN4O2S

Molekulargewicht

414.221

IUPAC-Name

N-(3-iodobenzotriazol-4-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H11IN4O2S/c1-9-5-7-10(8-6-9)21(19,20)16-12-4-2-3-11-13(12)18(14)17-15-11/h2-8,16H,1H3

InChI-Schlüssel

FOLDXKCJHZXJAB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N(N=N3)I

Synonyme

1-(3-Iodo-N-tosyl-4-aminobenzyl)-1H-1,2,4-triazole;  2-Iodo-N-tosyl-4-(1H-1,2,4-triazol-1-ylmethyl)-benzenamine; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.